N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a heterocyclic small molecule featuring a benzothiazole core substituted with dimethoxy groups at positions 4 and 5. The compound also includes a furan-3-carboxamide moiety with 2,5-dimethyl substituents and an N-linked oxolan-2-ylmethyl group. Structural characterization of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-12-10-15(13(2)28-12)20(24)23(11-14-6-5-9-27-14)21-22-18-16(25-3)7-8-17(26-4)19(18)29-21/h7-8,10,14H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKUJFQBABUURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Synthesis of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone in the presence of an acid catalyst.
Formation of the Carboxamide Linkage: The carboxamide linkage can be formed by reacting the furan-3-carboxylic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Oxolane Ring: The oxolane ring can be introduced by reacting the carboxamide with an oxolane derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.
Reduction: Reduction reactions can occur at the carboxamide linkage and the benzothiazole ring.
Substitution: The compound can undergo substitution reactions, especially at the positions ortho to the methoxy groups on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxamide linkage can lead to the formation of amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural characteristics that allow for interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
Research indicates that benzothiazole derivatives can modulate inflammatory pathways. A study demonstrated that related compounds significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a therapeutic role in treating inflammatory diseases .
Enzyme Inhibition
Benzothiazole compounds have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, they have shown inhibitory effects on cyclooxygenase enzymes (COX), which are critical in inflammation and pain pathways .
Case Study 1: Anticancer Potential
A study conducted on a series of benzothiazole derivatives revealed that one compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
In vitro tests showed that the compound significantly decreased lipopolysaccharide (LPS)-induced inflammatory markers in macrophage cell lines. The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-alpha) levels and other inflammatory mediators .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Standards
(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide
(S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate
Key Structural Differences:
Implications of Structural Variations
- Electron-Donating vs. Reactive Groups : The dimethoxy groups in the target compound likely enhance lipophilicity and metabolic stability compared to the hydroperoxy groups in ’s analogues, which may confer oxidative instability .
- Binding Interactions : The benzothiazole core may engage in π-π stacking or hydrophobic interactions, whereas the thiazole-urea motifs in analogues could facilitate hydrogen bonding with biological targets .
- Synthetic Complexity: The oxolan-methyl and dimethoxy substituents in the target compound may simplify synthesis relative to the stereochemically complex oxazolidinone and hydroperoxypropan-2-yl groups in analogues .
Crystallographic and Analytical Insights
The structural elucidation of such compounds often employs:
- SHELX Programs : Widely used for refining small-molecule crystal structures, ensuring precise bond length and angle measurements .
- WinGX and ORTEP-3 : These tools enable visualization and validation of molecular geometry, critical for confirming substituent orientation and stereochemistry .
Table: Crystallographic Software Utilization
| Software | Application in Target Compound Analysis | Relevance to Analogues |
|---|---|---|
| SHELXL | Refinement of X-ray diffraction data | Used universally for small-molecule structures |
| ORTEP-3 | 3D graphical representation of molecular models | Standard for publishing crystallographic data |
| WinGX | Suite for data integration and analysis | Facilitates comparison across similar compounds |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 295.40 g/mol. It features a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing benzothiazole and furan structures have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 6.48 ± 0.11 | 2D |
These studies indicate that structural modifications can enhance the efficacy against specific cancer types, suggesting that the compound may have similar potential .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been documented. Studies indicate that these compounds can inhibit bacterial growth effectively:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
Such findings highlight the potential use of this compound as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory responses .
- DNA Binding : Studies suggest that these compounds can bind to DNA, potentially interfering with replication and transcription processes, which is crucial for their antitumor activity .
- Modulation of Signaling Pathways : The compound may also influence signaling pathways such as NF-kB and TLR4, which are pivotal in inflammatory responses and cancer progression .
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives:
- Anti-inflammatory Effects : A study demonstrated that related compounds significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .
- Anticancer Research : In vivo studies on animal models have shown that similar benzothiazole derivatives can reduce tumor size significantly compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
